molecular formula C17H17FN4O3 B2720930 N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396886-13-7

N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2720930
CAS No.: 1396886-13-7
M. Wt: 344.346
InChI Key: HEYUTNLWYJBGQW-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenoxy Intermediate: Reacting 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.

    Azetidine Ring Formation: Cyclization of the intermediate with a suitable azetidine precursor under controlled conditions.

    Pyrazine Carbonylation: Introduction of the pyrazine-2-carbonyl group through a coupling reaction with a pyrazine derivative.

    Final Coupling: Combining the azetidine and pyrazine intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating various diseases, particularly those involving specific molecular targets.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” exerts its effects involves its interaction with molecular targets. The fluorophenoxy and pyrazine moieties may bind to specific receptors or enzymes, modulating their activity. The azetidine ring could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
  • N-(2-(4-bromophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Uniqueness

Compared to similar compounds, “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C_{15}H_{16}FN_{3}O_{3}
  • Molecular Weight : 301.30 g/mol
  • CAS Number : 10450593

The presence of the 4-fluorophenoxy group and the pyrazine-2-carbonyl moiety suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of functional groups. A detailed synthetic route includes:

  • Formation of the azetidine core through cyclization.
  • Introduction of the pyrazine-2-carbonyl group via acylation.
  • Attachment of the 4-fluorophenoxyethyl side chain through nucleophilic substitution.

Biological Activity

Antitumor Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are crucial in various cancers .

Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as suggested by related pyrazole derivatives that inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic ring enhances potency by stabilizing the transition state during enzyme interactions.
  • Chain Length Variations : Modifying the ethyl chain length affects binding affinity and selectivity towards target enzymes or receptors.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : In studies involving various cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range against FGFR-positive tumors, indicating effective inhibition of tumor growth .
  • Combination Therapy Research : Research has explored combining this compound with existing chemotherapeutics like doxorubicin, showing enhanced cytotoxic effects in resistant cancer cell lines . This synergy suggests potential for improved treatment regimens.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYUTNLWYJBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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